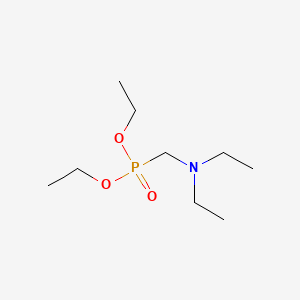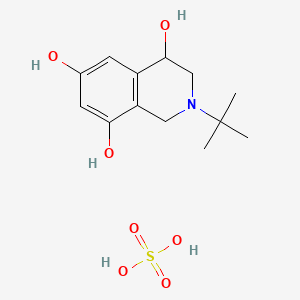
Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate is an organolithium compound characterized by its unique structure, which includes a bromine atom and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate typically involves the reaction of 5-bromo-3-methylpenta-2,4-dien-1-ol with a lithium base, such as n-butyllithium or lithium diisopropylamide (LDA). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the organolithium compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature and reagent addition is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 5-bromo-3-methylpent-2-en-1-one, while reduction could produce 5-bromo-3-methylpentane.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating new materials and studying reaction mechanisms.
Biology
While direct biological applications are limited, derivatives of this compound could be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Research into the medicinal applications of this compound is still in its early stages. its derivatives might be investigated for their pharmacological properties.
Industry
In industry, this compound could be used in the development of new polymers or as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate exerts its effects involves the interaction of the lithium cation with the electron-rich diene system. This interaction stabilizes the compound and facilitates its reactivity in various chemical reactions. The bromine atom also plays a crucial role in substitution reactions, where it can be replaced by other nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium (2E,4E)-5-chloro-3-methylpenta-2,4-dien-1-olate
- Lithium (2E,4E)-5-fluoro-3-methylpenta-2,4-dien-1-olate
- Lithium (2E,4E)-5-iodo-3-methylpenta-2,4-dien-1-olate
Uniqueness
Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H8BrLiO |
|---|---|
Peso molecular |
183.0 g/mol |
Nombre IUPAC |
lithium;(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate |
InChI |
InChI=1S/C6H8BrO.Li/c1-6(2-4-7)3-5-8;/h2-4H,5H2,1H3;/q-1;+1/b4-2+,6-3+; |
Clave InChI |
ZNUZJVUYMPBPEW-SMFVCDBXSA-N |
SMILES isomérico |
[Li+].C/C(=C\C[O-])/C=C/Br |
SMILES canónico |
[Li+].CC(=CC[O-])C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)



![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)

![2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12076527.png)





